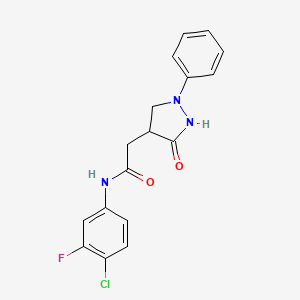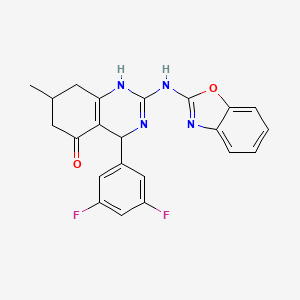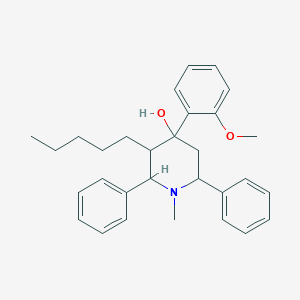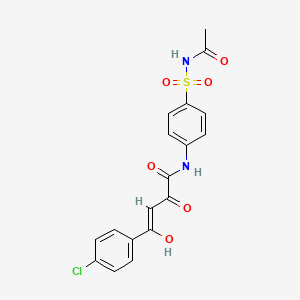![molecular formula C18H24ClN5O B14940972 4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Cyclohexyl Derivative Formation: The cyclohexyl derivative can be prepared by reacting 4-methylcyclohexanone with the tetraazole intermediate in the presence of a suitable catalyst.
Morpholine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and morpholine rings.
Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to a more reduced form.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the 4-chlorophenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl and morpholine rings.
Reduction: Reduced forms of the tetraazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
Uniqueness
The uniqueness of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a bioactive molecule, differentiating it from similar compounds with different substituents.
属性
分子式 |
C18H24ClN5O |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]-4-methylcyclohexyl]morpholine |
InChI |
InChI=1S/C18H24ClN5O/c1-14-6-8-18(9-7-14,23-10-12-25-13-11-23)17-20-21-22-24(17)16-4-2-15(19)3-5-16/h2-5,14H,6-13H2,1H3 |
InChI 键 |
YSOXSQVSCWQMCH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)


![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)


![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14940962.png)
![11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione](/img/structure/B14940964.png)
